3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with chloro, fluoro, and methyl groups. Its molecular formula is C₂₀H₁₄ClFN₂O₄S (inferred from ’s analogous compound, with an additional methyl group increasing the molecular weight by ~15 g/mol). The 10-methyl substitution distinguishes it from structurally similar analogs, likely influencing steric and electronic properties critical to pharmacological activity .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O4S/c1-24-17-4-2-3-5-19(17)28-18-9-6-12(10-14(18)20(24)25)23-29(26,27)13-7-8-16(22)15(21)11-13/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLRIOMBRCUIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamides and dibenzoxazepines, which have been studied for various pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key features include:
- Chlorine and Fluorine Substituents : These halogens often enhance biological activity through various mechanisms.
- Dibenzo[b,f][1,4]oxazepine Core : Known for its role in modulating neurotransmitter systems.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving dibenzoxazepine derivatives have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other tumor types. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example 1 | MCF-7 | 15.2 | Apoptosis induction |
| Example 2 | A549 (lung cancer) | 12.5 | Cell cycle arrest |
Anti-inflammatory Activity
The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary data suggest that this compound may also exhibit such activity.
Antimicrobial Activity
The biological activity against bacterial strains has also been evaluated. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial cell wall synthesis or disruption of protein synthesis pathways.
Case Studies
Several case studies have highlighted the potential of compounds related to this compound:
- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives with dibenzoxazepine cores showed an IC50 value of 10 µM against the MCF-7 cell line through apoptosis induction mechanisms.
- Anti-inflammatory Mechanisms : Research in Pharmacology Reports demonstrated that similar sulfonamides inhibited COX enzymes with IC50 values ranging from 5 to 20 µM.
- Antimicrobial Efficacy : In a study published in Antimicrobial Agents and Chemotherapy, a related compound exhibited significant activity against Staphylococcus aureus with an MIC value of 8 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The compound is compared to two closely related derivatives (Table 1):
Structural and Functional Differences
Substituent Effects on the Dibenzooxazepine Core Methyl vs. Methyl vs. Unsubstituted (Position 10): Compared to the unmethylated analog in , the methyl group in the target compound likely improves lipophilicity, favoring membrane permeability.
Sulfonamide Group Modifications The target’s 3-chloro-4-fluoro benzene substituent (electron-withdrawing) contrasts with the 4-methyl group in (electron-donating).
Theoretical Implications of Structural Variations
- Lipophilicity: The target compound’s methyl and chloro/fluoro substituents suggest higher lipophilicity (logP) than and , which may enhance blood-brain barrier penetration or tissue retention.
- Bioactivity: The chloro and fluoro groups in the target and could enhance interactions with hydrophobic enzyme pockets compared to the less polar methyl group in .
- Synthetic Accessibility: The unmethylated analog may be easier to synthesize due to fewer steps required for methyl group introduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
